SRX246 is classified within the category of small-molecule receptor antagonists. It specifically targets the vasopressin 1a receptor, which is part of the vasopressin receptor family involved in various endocrine and behavioral functions. The compound is synthesized through organic chemistry techniques that enhance its selectivity and potency against the vasopressin 1a receptor.
The synthesis of SRX246 involves several key steps that focus on optimizing its binding affinity and bioavailability. Initial studies have employed combinatorial chemistry techniques to generate a library of potential antagonists. These compounds are then screened for their ability to bind selectively to the vasopressin 1a receptor.
The molecular structure of SRX246 reveals a complex arrangement conducive to its function as a receptor antagonist. The compound's structure is characterized by specific functional groups that enhance its interaction with the vasopressin 1a receptor.
The chemical reactions involved in synthesizing SRX246 typically include:
Detailed reaction pathways are often optimized through iterative testing to improve yield and purity.
SRX246 exerts its pharmacological effects by selectively antagonizing the vasopressin 1a receptor. This action inhibits the receptor's signaling pathways, which are implicated in various neuropsychiatric disorders.
SRX246 possesses several notable physical and chemical properties:
SRX246 has shown promise in various scientific applications:
Arginine vasopressin (AVP) is a neuropeptide exerting profound influence over socioemotional processing, stress responses, and threat reactivity within the central nervous system. Its actions are mediated primarily through two G-protein-coupled receptor subtypes: V1a and V1b. The V1a receptor (V1aR) is the dominant subtype expressed widely throughout limbic and cortical regions, including the amygdala, hypothalamus, anterior cingulate cortex, and septum—circuits critically involved in emotional regulation, fear processing, and aggression [1] [5] [6]. Dysregulated vasopressinergic signaling within these circuits has been strongly implicated in the pathophysiology of numerous neuropsychiatric conditions. Preclinical evidence demonstrates that elevated AVP release heightens anxiety, aggression, and fear responses, while human functional magnetic resonance imaging (fMRI) studies reveal that intranasal AVP administration modulates neural activity in regions processing aversive social stimuli and threat perception [2] [5]. Crucially, clinical observations indicate abnormal AVP levels or V1aR expression patterns in conditions characterized by maladaptive aggression, irritability, and anxiety, such as intermittent explosive disorder (IED), post-traumatic stress disorder (PTSD), and the neuropsychiatric symptoms of Huntington's disease (HD) [1] [6] [9]. This convergence of evidence positions the V1aR as a high-value target for pharmacological intervention.
Table 1: Central Vasopressin Receptor Subtypes and Clinical Correlations
Receptor Subtype | Primary CNS Distribution | Key Functional Roles | Associated Clinical Disorders |
---|---|---|---|
V1a (V1aR) | Amygdala, Hypothalamus, Septum, Cortex, Brainstem | Emotional reactivity, Fear conditioning, Social aggression, Anxiety modulation | IED, PTSD, HD irritability/aggression, Anxiety disorders |
V1b (V1bR) | Primarily Hypothalamic regions (e.g., pituitary) | Hypothalamic-pituitary-adrenal (HPA) axis modulation | Less directly linked to aggression/anxiety circuits |
SRX246 (chemical formula: C₄₂H₄₉N₅O₅; molar mass: 703.884 g·mol⁻¹) is an orally bioavailable, brain-penetrant, small-molecule antagonist characterized by exceptional selectivity for the human V1a receptor [1] [7] [4]. Structurally, it is classified as an azetidinone derivative, evolving from the lead compound LY-307174 through focused medicinal chemistry optimization to enhance CNS penetration and receptor specificity [1] [4]. Its pharmacophore centers around a β-lactam (azetidinone) ring system. SRX246 exhibits nanomolar affinity for the V1aR (Kᵢ in the low nM range) with minimal interaction at related receptors (V1b, V2, oxytocin receptors), minimizing off-target effects [1] [7] [13]. A defining characteristic underpinning its therapeutic potential is its confirmed blood-brain barrier (BBB) penetration in both preclinical models and humans, enabling effective engagement with central V1a receptors [5] [7] [14]. Proof of central target engagement was demonstrated in a human fMRI study where oral SRX246 pretreatment effectively blocked intranasal AVP-induced alterations in the BOLD signal response within key regions like the amygdala and anterior cingulate cortex during exposure to angry faces—a direct neural correlate of its mechanism of action [5]. This distinguishes SRX246 as the first-in-class selective V1aR antagonist advanced into clinical development for neuropsychiatric indications.
Table 2: Key Molecular and Pharmacological Properties of SRX246
Property | Value/Characteristic | Significance |
---|---|---|
Chemical Class | Azetidinone derivative | Core pharmacophore enabling V1aR binding |
Molecular Weight | 703.884 g/mol | Within range typically compatible with CNS penetration |
Selectivity | High selectivity for V1aR over V1b, V2, OT receptors | Minimizes off-target effects; specific V1aR blockade |
BBB Penetration | Confirmed (animal and human data) | Enables action on central V1a receptors critical for emotional behavior |
Primary Mechanism | Competitive antagonism of V1aR | Blocks vasopressin signaling in emotion/fear/aggression circuits |
Development Status | Phase II clinical trials (IED, HD, PTSD) | First selective V1aR antagonist in clinical trials for neuropsychiatry |
The development of SRX246 is grounded in a robust translational rationale linking central V1aR signaling to the neural circuitry mediating aversive emotional responses, threat reactivity, and impulsive aggression. Preclinical models consistently demonstrate that V1aR blockade reduces aggressive behavior, anxiety-like responses, and fear potentiation [1] [4]. Crucially, SRX246 demonstrated efficacy in these models, reducing aggression and stress responses [4] [6]. In humans, the role of AVP/V1aR is supported by experimental medicine paradigms. The NPU threat test (Neutral, Predictable, Unpredictable threat of shock) specifically dissociates fear (phasic response to imminent, predictable threat) from anxiety (sustained response to potential, unpredictable threat). A randomized, double-blind, placebo-controlled study in healthy volunteers demonstrated that SRX246 selectively reduced anxiety-potentiated startle (response during unpredictable threat periods) without affecting fear-potentiated startle (response during predictable threat) [2]. This pattern mirrors the effects of established anxiolytics like SSRIs and benzodiazepines and is highly relevant as anxiety-potentiated startle is pathologically elevated in anxiety and trauma-related disorders [2].
This rationale extends powerfully to specific clinical populations with high unmet need:
Table 3: Summary of Key Clinical Findings Supporting SRX246's Activity
Study Type/Model | Key Finding | Implication for Clinical Use |
---|---|---|
Experimental Medicine (NPU Test - Healthy Volunteers) | SRX246 selectively reduced anxiety-potentiated startle (unpredictable threat response) [2] | Demonstrates target engagement and mechanism relevant to anxiety and hyperarousal in PTSD/IED |
fMRI Study (AVP Challenge - Healthy Males) | SRX246 blocked AVP-induced BOLD signal changes in amygdala, ACC, TPJ, and precuneus in response to angry/aversive faces [5] | Confirms central V1aR blockade and modulation of threat/aggression circuits |
Phase 2 STAIR Trial (HD Patients - Exploratory Endpoints) | Reduction in aggressive acts (physical/verbal) measured by CMAI and caregiver eDiary reports [3] [9] | Provides clinical proof-of-concept for reducing aggression in neuropsychiatric disorders |
Preclinical Models | Reduced aggression, fear, and anxiety-like behaviors [1] [4] [6] | Foundational evidence supporting V1aR antagonism as a strategy for emotional dysregulation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7